Diethyl ((ethylthio)methyl)phosphonate

Catalog No.
S1907135
CAS No.
54091-78-0
M.F
C7H17O3PS
M. Wt
212.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl ((ethylthio)methyl)phosphonate

CAS Number

54091-78-0

Product Name

Diethyl ((ethylthio)methyl)phosphonate

IUPAC Name

1-[ethoxy(ethylsulfanylmethyl)phosphoryl]oxyethane

Molecular Formula

C7H17O3PS

Molecular Weight

212.25 g/mol

InChI

InChI=1S/C7H17O3PS/c1-4-9-11(8,10-5-2)7-12-6-3/h4-7H2,1-3H3

InChI Key

FTTKKJQNGIJGOC-UHFFFAOYSA-N

SMILES

CCOP(=O)(CSCC)OCC

Canonical SMILES

CCOP(=O)(CSCC)OCC

For instance, similar organophosphorus molecules are used as starting materials in the production of phosphonic acids and esters, which find applications in numerous research fields including catalysis, medicine, and material science [].

  • Fused Heterocycle Synthesis: One commercial supplier mentions Diethyl (methylthiomethyl)phosphonate (a closely related compound) as a reactant for the preparation of fused heterocycles []. Heterocycles are organic molecules containing atoms other than carbon in their rings. Fused heterocycles represent a specific class where multiple heterocyclic rings are joined together. These fused heterocycles possess unique properties and find applications in various fields like drug discovery and materials science [].

Diethyl ((ethylthio)methyl)phosphonate is an organophosphorus compound with the molecular formula C7_7H17_{17}O3_3PS and a molecular weight of 212.241 g/mol. This compound is characterized by the presence of both ethyl and thiomethyl groups attached to a phosphonate moiety, which contributes to its unique chemical properties. It is often utilized in organic synthesis and has garnered interest due to its potential applications in pharmaceuticals and agrochemicals .

Typical of phosphonates. These include:

  • Nucleophilic Substitution Reactions: The thiomethyl group can act as a leaving group, allowing for nucleophilic substitution with various nucleophiles.
  • Condensation Reactions: It can undergo condensation with amines or alcohols to form more complex phosphonates.
  • Diels-Alder Reactions: This compound serves as a reactant in Diels-Alder reactions, facilitating the synthesis of complex cyclic structures .

Diethyl ((ethylthio)methyl)phosphonate can be synthesized through several methods:

  • Alkylation of Phosphonic Acid Derivatives: This method involves reacting phosphonic acid derivatives with ethyl iodide or other alkyl halides in the presence of a base.
  • Michael Addition: The compound can be synthesized via a Michael addition reaction involving thiol compounds and α,β-unsaturated carbonyl compounds.
  • Phosphorylation Reactions: Direct phosphorylation of thiomethylated alcohols with phosphorus oxychloride or phosphorus trichloride followed by hydrolysis can yield this phosphonate .

Diethyl ((ethylthio)methyl)phosphonate has several notable applications:

  • Synthesis of Bioactive Compounds: It is used as a building block in the synthesis of various pharmaceuticals and agrochemicals.
  • Research Tool: The compound serves as a reactant in organic chemistry research, particularly in studies involving phosphonate chemistry.
  • Potential Insecticides: Given the biological activity associated with similar compounds, it may have applications in pest control formulations .

Interaction studies involving diethyl ((ethylthio)methyl)phosphonate are essential for understanding its reactivity and potential biological effects. These studies typically focus on:

  • Reactivity with Biological Targets: Investigating how this compound interacts with enzymes or receptors can provide insights into its pharmacological potential.
  • Environmental Impact: Assessing how this compound behaves in biological systems and its degradation pathways is crucial for evaluating its environmental safety .

Diethyl ((ethylthio)methyl)phosphonate shares structural similarities with several other organophosphorus compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Diethyl methylphosphonateC6_6H15_{15}O3_3PLacks sulfur; simpler structure
Diethyl ((methylthio)(phenylthio)methyl)phosphonateC13_{13}H17_{17}O3_3PSContains both methylthio and phenylthio groups
Diethyl ((methylthio)methyl)phosphonateC6_{6}H15_{15}O3_3PSSimilar structure but lacks ethyl group

Diethyl ((ethylthio)methyl)phosphonate is unique due to its combination of ethyl and thiomethyl groups, which can influence its reactivity and biological activity compared to other similar compounds .

This detailed examination of diethyl ((ethylthio)methyl)phosphonate underscores its significance in both synthetic chemistry and potential applications, warranting further research into its properties and uses.

XLogP3

1.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

54091-78-0

Wikipedia

Diethyl ((ethylthio)methyl)phosphonate

Dates

Modify: 2023-08-16

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